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An In-depth Technical Guide on the Atmospheric Fate and Degradation of 3,4-dichloro-1-
butene

Introduction
3,4-dichloro-1-butene (DCB) is a volatile organic compound (VOC) primarily used as a

chemical intermediate in the synthesis of chloroprene.[1] Its release into the atmosphere,

whether through industrial emissions or other sources, necessitates a thorough understanding

of its atmospheric persistence, transport, and degradation pathways. This technical guide

provides a comprehensive overview of the atmospheric chemistry of 3,4-dichloro-1-butene,

detailing its primary removal processes, reaction mechanisms, and degradation products. The

information is intended for researchers, atmospheric scientists, and environmental

professionals involved in assessing the environmental impact of industrial chemicals.

Atmospheric Fate and Physical Removal
Once released into the troposphere, the fate of 3,4-dichloro-1-butene is governed by a

combination of physical and chemical processes. With a significant vapor pressure of 21.9 mm

Hg at 25 °C, it is expected to exist exclusively in the vapor phase in the ambient atmosphere.[1]

[2] This high volatility suggests that physical removal processes such as wet and dry deposition

are not the primary sinks for this compound. Instead, its atmospheric lifetime is predominantly

determined by chemical degradation.

Physicochemical Properties
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A summary of the key physicochemical properties of 3,4-dichloro-1-butene relevant to its

atmospheric fate is presented in Table 1.

Property Value Reference

Molecular Formula C₄H₆Cl₂ [1]

Molecular Weight 124.99 g/mol [1]

Boiling Point 118.6 °C [1]

Vapor Pressure 21.9 mm Hg (at 25 °C) [1][2]

Water Solubility 420 mg/L [2]

Henry's Law Constant
8.6 x 10⁻³ atm-m³/mol

(estimated)
[2]

Chemical Degradation in the Atmosphere
The primary chemical removal pathways for 3,4-dichloro-1-butene in the atmosphere are

reactions with photochemically generated oxidants, principally the hydroxyl radical (•OH) and

ozone (O₃).[1][2] Reactions with the nitrate radical (NO₃•), particularly at nighttime, may also

contribute to its degradation.

Reaction with Hydroxyl Radicals (•OH)
The gas-phase reaction with hydroxyl radicals is a major atmospheric sink for 3,4-dichloro-1-
butene.[1][2] The reaction proceeds primarily through the electrophilic addition of the •OH

radical to the carbon-carbon double bond, which is the most reactive site in the molecule.[3][4]

Hydrogen abstraction from the C-H bonds can also occur but is generally a minor pathway for

alkenes at typical atmospheric temperatures.[4]

The estimated rate constant for the reaction of 3,4-dichloro-1-butene with •OH radicals is 2.0

x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 25 °C.[1][2]

Reaction with Ozone (O₃)
Ozonolysis, the reaction with ozone, is another significant degradation pathway for 3,4-
dichloro-1-butene.[1][2] This reaction involves the cleavage of the carbon-carbon double bond
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and leads to the formation of carbonyl compounds.[5][6] The mechanism, known as the

Criegee mechanism, proceeds through the formation of a primary ozonide (molozonide), which

rapidly rearranges to a more stable secondary ozonide.[6][7]

The estimated rate constant for the gas-phase reaction with ozone is 1.2 x 10⁻¹⁷ cm³

molecule⁻¹ s⁻¹ at 25 °C.[2]

Reaction with Nitrate Radicals (NO₃•)
During nighttime, in the absence of photolysis, the nitrate radical (NO₃•) can become a

significant atmospheric oxidant. Similar to the •OH radical, the NO₃• radical reacts with alkenes

primarily through addition to the double bond. While specific experimental data for 3,4-
dichloro-1-butene is limited, studies on similar chloroalkenes, such as 4-chloro-1-butene,

have shown this to be a relevant loss process, with a measured rate constant of (4.48 ± 1.23) ×

10⁻¹⁵ cm³ molecule⁻¹ s⁻¹.[8] This suggests that the reaction with NO₃• could be a non-

negligible nighttime sink.

Photolysis
Direct photolysis is generally not considered a major degradation pathway for simple alkenes

that do not contain chromophores that absorb sunlight in the actinic region (>290 nm). 3,4-
dichloro-1-butene is not expected to absorb significantly at these wavelengths, and therefore,

its direct degradation by solar radiation is likely negligible.

Atmospheric Lifetimes
The atmospheric lifetime (τ) of 3,4-dichloro-1-butene with respect to each oxidant can be

calculated using the formula: τ = 1 / (k[X]), where k is the reaction rate constant and [X] is the

average atmospheric concentration of the oxidant. The overall atmospheric lifetime is

determined by the sum of the removal rates of all significant degradation processes. A

summary of the estimated rate constants and corresponding atmospheric lifetimes is provided

in Table 2.
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Reaction

Rate Constant
(cm³
molecule⁻¹
s⁻¹)

Assumed
Oxidant
Concentration
(molecule
cm⁻³)

Calculated
Atmospheric
Lifetime

Reference

with •OH
2.0 x 10⁻¹¹

(estimated)
5 x 10⁵ ~19 hours [1][2]

with O₃
1.2 x 10⁻¹⁷

(estimated)
7 x 10¹¹ ~23 hours [2]

Based on these estimates, the atmospheric lifetime of 3,4-dichloro-1-butene is on the order of

a day, indicating it can be removed relatively quickly from the atmosphere. The reaction with

the hydroxyl radical appears to be the dominant degradation pathway.[1][2]

Degradation Pathways and Products
OH-Initiated Degradation Pathway
The addition of an •OH radical to the double bond of 3,4-dichloro-1-butene can occur at either

carbon atom. The initial adduct radical rapidly reacts with molecular oxygen (O₂) in the

atmosphere to form a β-hydroxy peroxy radical (RO₂•). This peroxy radical can then undergo

several reactions, including reacting with nitric oxide (NO) to form an alkoxy radical (RO•) and

nitrogen dioxide (NO₂), or with the hydroperoxyl radical (HO₂•) or other peroxy radicals. The

resulting alkoxy radical is highly reactive and can decompose or isomerize, leading to the

formation of stable, oxygenated products such as chloroacetaldehyde, formaldehyde, and other

chlorinated carbonyls.

3,4-dichloro-1-butene β-Hydroxy Dichloroalkyl Radical+ •OH β-Hydroxy Dichloroperoxy Radical (RO₂•)+ O₂ β-Hydroxy Dichloroalkoxy Radical (RO•)+ NO Degradation Products
(e.g., Chloroacetaldehyde, Formaldehyde)

Decomposition

Click to download full resolution via product page

Caption: OH-initiated degradation pathway for 3,4-dichloro-1-butene.

Ozone-Initiated Degradation Pathway (Ozonolysis)
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The reaction of 3,4-dichloro-1-butene with ozone proceeds via the Criegee mechanism.[7]

Ozone adds across the double bond to form an unstable primary ozonide (molozonide).[9] This

intermediate rapidly decomposes into two fragments: a carbonyl compound and a carbonyl

oxide, also known as the Criegee intermediate.[7][9] For 3,4-dichloro-1-butene, this cleavage

results in formaldehyde and a dichlorinated carbonyl oxide. The Criegee intermediate is highly

reactive and can be stabilized or react further to produce various products, including carboxylic

acids or hydroperoxides. In the gas phase, it can decompose to yield an •OH radical. The

primary stable products from the initial cleavage are formaldehyde and 2,3-dichloropropanal.
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Ozonolysis of 3,4-dichloro-1-butene
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1205564?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dichloro-1-butene
https://www.guidechem.com/encyclopedia/3-4-dichloro-1-butene-dic430229.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6471405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6471405/
https://www.researchgate.net/figure/Reaction-Pathways-of-Alkenes-with-OH-OH-oxidation-with-alkenes-follows-two-pathways-OH_fig3_262955153
https://www.masterorganicchemistry.com/2013/04/23/alkene-reactions-ozonolysis/
https://en.wikipedia.org/wiki/Ozonolysis
https://www.organic-chemistry.org/namedreactions/ozonolysis-criegee-mechanism.shtm
https://www.researchgate.net/publication/325744985_Kinetics_of_atmospheric_reactions_of_4-chloro-1-butene
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/suppmnt0.htm
https://www.benchchem.com/product/b1205564#atmospheric-fate-and-degradation-of-3-4-dichloro-1-butene
https://www.benchchem.com/product/b1205564#atmospheric-fate-and-degradation-of-3-4-dichloro-1-butene
https://www.benchchem.com/product/b1205564#atmospheric-fate-and-degradation-of-3-4-dichloro-1-butene
https://www.benchchem.com/product/b1205564#atmospheric-fate-and-degradation-of-3-4-dichloro-1-butene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1205564?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

